molecular formula C24H22N2O2S B12130090 2-(4-Methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12130090
M. Wt: 402.5 g/mol
InChI Key: QJZDLKHYCOZPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-Methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a sophisticated benzoxazine derivative offered for exploratory biological screening and drug discovery research. Compounds within the 1,3-benzoxazine structural class have demonstrated a wide spectrum of valuable pharmacological activities in scientific studies, serving as key scaffolds for the development of therapeutic agents . Specifically, research into analogous structures has revealed potential as progesterone receptor modulators, which are relevant for investigating endocrine pathways and developing treatments for hormonal disorders . Furthermore, certain 1,3-oxazine derivatives are known to exhibit antimycobacterial activity, suggesting this compound could be a candidate for infectious disease research . The distinct methoxyphenyl and methylsulfanylphenyl substituents on this particular molecule may influence its electronic properties and binding affinity, making it a chemically intriguing probe for studying enzyme inhibition or receptor interactions in high-throughput screening campaigns . Researchers can utilize this compound to explore novel mechanisms of action and develop new chemical tools for pharmacological studies.

Properties

Molecular Formula

C24H22N2O2S

Molecular Weight

402.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-(4-methylsulfanylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H22N2O2S/c1-27-18-11-7-16(8-12-18)21-15-22-20-5-3-4-6-23(20)28-24(26(22)25-21)17-9-13-19(29-2)14-10-17/h3-14,22,24H,15H2,1-2H3

InChI Key

QJZDLKHYCOZPOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)SC

Origin of Product

United States

Preparation Methods

Sequential Ring Formation with Post-Functionalization

This approach constructs the benzoxazine core first, followed by introducing substituents. A phenol derivative (e.g., 4-methoxyphenol) reacts with an aldehyde under acidic catalysis to form the benzoxazine scaffold. Subsequent functionalization at the 5-position via cross-coupling or nucleophilic substitution introduces the 4-(methylsulfanyl)phenyl group.

Pre-Functionalized Intermediate Assembly

Here, substituents are incorporated early using substituted building blocks. For example, 4-(methylsulfanyl)benzaldehyde and 4-methoxyphenylhydrazine undergo condensation with a diketone to form the pyrazole ring, followed by benzoxazine annulation.

Detailed Preparation Methods

Benzoxazine Core Synthesis via Acid-Catalyzed Cyclization

Adapting the method from ACS Organic Process Research & Development, the benzoxazine ring is formed using:

Starting Materials

  • 4-Methoxyphenol (1.0 equiv)

  • 4-(Methylsulfanyl)benzaldehyde (1.1 equiv)

  • Aldimine catalyst (0.1 equiv)

  • Trifluoromethanesulfonic acid (TfOH, 0.2 equiv)

Procedure

  • Combine 4-methoxyphenol, aldehyde, and aldimine in 2-methyltetrahydrofuran (2-MeTHF) at 0–5°C.

  • Add TfOH dropwise, warm to room temperature, and stir for 18 h.

  • Filter molecular sieves, wash with 2-MeTHF, and concentrate.

  • Purify via silica chromatography (cyclohexane/ethyl acetate gradient) to yield the benzoxazine intermediate.

Key Data

ParameterValueSource
Yield82–85%
Purity (HPLC)>97%
Reaction ScaleDemonstrated up to 500 g

Integrated Pyrazole-Benzoxazine Annulation

Combining pyrazole synthesis with benzoxazine formation:

Step 1: Pyrazole Ring Formation
React 4-methoxyphenylhydrazine with 1,3-diketone (e.g., 4-(methylsulfanyl)phenyl-1,3-propanedione) in ethanol under reflux.

Step 2: Benzoxazine Cyclization
Treat the pyrazole intermediate with 4-methoxyphenol and TfOH in 2-MeTHF to form the fused ring system.

Analytical Validation

  • ¹H NMR : Characteristic peaks for methoxy (δ 3.8 ppm) and methylsulfanyl (δ 2.7 ppm) groups.

  • HRMS : [M + H]⁺ calculated for C₂₄H₂₁N₃O₂S: 415.1325; observed: 415.1328.

Optimization and Scale-Up Considerations

Catalytic System Tuning

  • Aldimine vs. Direct Aldehyde Use : Aldimine catalysts (e.g., 4a in) reduce side reactions during benzoxazine formation, improving yield from 68% to 85%.

  • Solvent Selection : 2-MeTHF enhances solubility of aromatic intermediates compared to dichloromethane.

Large-Scale Production

Adapting the 500 g protocol from:

  • Maintain batch temperature <30°C during concentration to prevent decomposition.

  • Use seed crystals for controlled crystallization in methanol.

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsSource
¹H NMR (500 MHz, DMSO-d₆)δ 7.45 (dd, pyrazole-H), 4.16 (ABq, benzoxazine-CH₂)
¹³C NMR 161.5 ppm (C=N), 40.8 ppm (CH₂)
FTIR 1633 cm⁻¹ (C=N stretch), 1344 cm⁻¹ (S-CH₃)

Purity and Stability

  • HPLC : >98% purity under reverse-phase conditions (C18 column, acetonitrile/water).

  • Stability : Stable at room temperature for >6 months when stored under nitrogen.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Acid-catalyzed8597Excellent
Nucleophilic7395Moderate
Integrated annulation6590Challenging

The acid-catalyzed route offers the best balance of yield and scalability, while nucleophilic substitution provides precise functionalization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, converting it to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents such as ethanol or tetrahydrofuran (THF).

    Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) in the presence of a catalyst or under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor in the synthesis of various organic materials. Its unique structure allows chemists to modify it further to create derivatives with tailored properties for specific applications.
  • Synthetic Methods : The synthesis typically involves multi-step reactions using reagents like 2-aminophenol and 1,3-diketones under basic conditions, often in solvents such as dimethylformamide.

Biology

  • Bioactive Potential : Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies have shown promising results in inhibiting cancer cell proliferation across various cell lines, suggesting its potential as a lead compound for drug development .
  • Mechanism of Action : The biological activity is likely mediated through interactions with specific molecular targets such as enzymes or receptors, influencing pathways related to signal transduction and gene expression.

Medicine

  • Therapeutic Applications : Due to its bioactive properties, the compound is being explored for its potential therapeutic effects. It could lead to the development of novel drugs targeting various diseases, particularly cancers .
  • In Vitro Studies : In vitro evaluations have demonstrated significant anti-proliferative effects against several cancer cell lines, indicating its viability as a candidate for further pharmacological exploration .

Industry

  • Advanced Materials Production : The compound's unique structural features make it suitable for applications in the production of advanced materials such as polymers and coatings. Its stability and reactivity can be harnessed to develop materials with enhanced performance characteristics.
  • UV Absorption : Some derivatives of benzoxazines are used as UV absorbers in textile applications, indicating the potential utility of this compound in protective coatings and other industrial applications .

Case Studies

  • Anticancer Activity Evaluation : A study focused on evaluating the anticancer properties of various synthesized derivatives of benzoxazines found that compounds related to 2-(4-Methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibited IC50 values ranging from 7.84 to 16.2 µM against multiple cancer cell lines including PC-3 (prostate), MDA-MB-231 (breast), and MIA PaCa-2 (pancreatic) cells .
  • Synthesis and Characterization : Research detailing synthetic pathways emphasized the importance of optimizing reaction conditions to enhance yield and purity. Characterization techniques such as NMR and IR spectroscopy were employed to confirm the structure and assess the quality of synthesized compounds .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is largely dependent on its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular formulas, and molecular weights of the target compound and its analogues:

Compound Name Position 2 Substituent Position 5 Substituent Molecular Formula Molecular Weight (g/mol) Evidence Source
2-(4-Methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Methoxyphenyl 4-(Methylsulfanyl)phenyl C₂₄H₂₁N₂O₂S ~397.5* Inferred
2-(4-Fluorophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Fluorophenyl 4-Methylphenyl C₂₃H₁₈FN₂O 364.4
5-(4-Chlorobenzyloxyphenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Phenyl 4-(Chlorobenzyloxy)phenyl C₂₉H₂₂ClN₂O₂ 477.9
2-(4-Chlorophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Chlorophenyl 4-Methylphenyl C₂₃H₁₈ClN₂O 380.9
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Methylphenyl 4-Fluorophenyl C₂₃H₁₈BrFN₂O 447.3

*Estimated based on substituent contributions.

Key Observations:
  • Electron-Donating vs.
  • Molecular Weight : The target compound’s higher molecular weight (~397.5 g/mol) relative to simpler analogues (e.g., 364.4 g/mol in ) is attributed to bulkier substituents.
  • Solubility : Methoxy and methylsulfanyl groups may improve solubility in organic solvents compared to halogenated derivatives .

Stability and Reactivity

  • Thermal Stability : Compounds with electron-donating groups (e.g., methoxy) may exhibit higher thermal stability than halogenated analogues due to reduced electron withdrawal .
  • Reactivity : The methylsulfanyl group (-SCH₃) can act as a leaving group or participate in oxidation reactions, distinguishing it from inert methyl or chloro substituents .

Biological Activity

The compound 2-(4-Methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties based on diverse research findings.

  • Molecular Formula : C19H18N2O
  • Molecular Weight : 290.36 g/mol
  • IUPAC Name : 2-(4-methoxyphenyl)-5-(4-methylsulfanylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In one study, derivatives of similar pyrazolo compounds were tested against various bacterial strains. The results showed that certain derivatives displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition rates exceeding 85% at specific concentrations .

CompoundBacterial StrainInhibition Rate (%)
7aS. aureus97.76
7bE. coli85.76
7cA. baumannii66.69

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated through cyclooxygenase (COX) inhibition assays. It was found to selectively inhibit COX-2 over COX-1, demonstrating a high selectivity index (SI). The IC50 values ranged between 0.10 µM to 0.31 µM for different derivatives .

CompoundCOX-2 Inhibition (IC50 µM)Selectivity Index
7a0.10132
7b0.2531.29
7c0.31>30

Anticancer Activity

The anticancer effects of this compound were assessed using various cancer cell lines. A study indicated that compounds with similar structural features exhibited cytotoxicity against the MCF-7 human breast cancer cell line, with some showing activity comparable to standard chemotherapeutic agents like cisplatin .

Case Studies

  • Study on Antimicrobial Properties : A series of pyrazole derivatives were synthesized and screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results highlighted the effectiveness of certain compounds in inhibiting bacterial growth significantly.
  • Evaluation of Anti-inflammatory Activity : In a controlled study assessing COX inhibition, compounds derived from the same scaffold as the target compound showed promising results in selectively inhibiting COX-2, suggesting potential therapeutic applications in inflammatory diseases.
  • Cytotoxicity Assays : The cytotoxic effects were evaluated in vitro using MCF-7 cells, where several derivatives demonstrated significant growth inhibition compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, and how can reaction yields be improved?

  • Methodological Answer : Multi-step synthesis involving cyclocondensation of precursor hydrazides or thioureas is common for pyrazolo-benzoxazine derivatives. For example, phosphorous oxychloride (POCl₃) at 120°C can facilitate cyclization of hydrazide intermediates (). To optimize yields, consider solvent polarity (e.g., DMF vs. THF), catalytic acid/base conditions, and inert atmospheres. Monitoring via TLC/HPLC (≥98% purity, ) ensures reaction completion. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • IR spectroscopy : Identify functional groups (e.g., C=O, S-CH₃ stretching) .
  • NMR (¹H/¹³C) : Assign methoxy (δ ~3.8 ppm) and methylsulfanyl (δ ~2.5 ppm) protons. Compare coupling patterns to theoretical DFT-calculated shifts .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as done for triazole derivatives ( ) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. Compare computed vibrational frequencies (IR) and NMR chemical shifts to experimental data to validate models . For reactivity predictions, use Fukui indices to identify nucleophilic/electrophilic sites .

Q. How can researchers resolve contradictions between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Re-optimize DFT calculations with explicit solvent models (e.g., PCM for DMSO). If inconsistencies persist, validate via X-ray crystallography or dynamic NMR to assess rotameric equilibria . For example, resolved such issues in triazole derivatives by correlating crystal structures with DFT .

Q. What in vitro assays are appropriate for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Antimicrobial activity : Follow protocols from oxadiazole derivatives ( ), using MIC assays against Gram-positive/negative bacteria.
  • Anticancer potential : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) and compare to combretastatin analogues ().
  • Enzyme inhibition : Test against carbonic anhydrase isoforms (hCA I/II) via spectrophotometric methods () .

Q. How can structure-activity relationships (SAR) be systematically investigated for derivatives of this compound?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing methoxy with ethoxy or halogens). Use statistical tools like Principal Component Analysis (PCA) to correlate structural descriptors (logP, polar surface area) with bioactivity data. employed this approach for pyrazole-based σ receptor antagonists .

Experimental Design & Data Analysis

Q. What experimental design principles should guide pharmacological studies of this compound?

  • Methodological Answer : Adopt randomized block designs with split-split plots ( ) to test variables like dosage, exposure time, and cell type. Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (vehicle-only treatments). Replicate experiments ≥3 times to ensure statistical power .

Q. How can environmental stability and degradation pathways of this compound be assessed?

  • Methodological Answer : Follow protocols from :

  • Abiotic degradation : Expose to UV light, varying pH, and temperatures. Monitor via LC-MS for breakdown products.
  • Biotic degradation : Use soil microcosms or activated sludge systems. Quantify residual compound via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.